Selectivity Fingerprint: Compound 401 vs. LY294002 and NU7441 - PI3K-Sparing DNA-PK/mTOR Inhibition
Compound 401 demonstrates a unique selectivity profile characterized by potent inhibition of DNA-PK and mTOR combined with a complete lack of activity against PI3K (p110α/p85α) up to 100 µM. This contrasts sharply with the broad-spectrum PI3K inhibitor LY294002, which inhibits DNA-PK with an IC50 of 360 nM (1.4 µM for PI3K), and the high-potency DNA-PK inhibitor NU7441, which retains significant PI3K inhibitory activity (IC50 = 5.0 µM) . Compound 401's 'PI3K-sparing' profile is a deliberate feature of its structure-activity relationship (SAR) [1] and is quantitatively defined by an IC50 > 100 µM against p110α/p85α PI3K, providing a >350-fold selectivity window over its DNA-PK IC50 of 280 nM [2].
| Evidence Dimension | In vitro kinase inhibition profile |
|---|---|
| Target Compound Data | DNA-PK IC50 = 280 nM; mTOR IC50 = 5.3 µM; p110α/p85α PI3K IC50 > 100 µM; ATM IC50 > 100 µM; ATR IC50 > 100 µM |
| Comparator Or Baseline | LY294002: DNA-PK IC50 = 360 nM, PI3K IC50 = 1.4 µM, CK2 IC50 = 98 nM. NU7441: DNA-PK IC50 = 14 nM, mTOR IC50 = 1.7 µM, PI3K IC50 = 5.0 µM |
| Quantified Difference | Compound 401 exhibits >350-fold selectivity for DNA-PK over PI3K, whereas LY294002 is only ~4-fold selective for PI3K over DNA-PK, and NU7441 is ~3-fold selective for PI3K over DNA-PK. |
| Conditions | In vitro kinase assays using recombinant enzymes; data compiled from manufacturer datasheets and primary literature. |
Why This Matters
This selectivity profile is critical for experiments where PI3K inhibition would confound interpretation of mTOR or DNA-PK specific effects, making Compound 401 the superior choice over LY294002 or NU7441 for studies requiring clean, PI3K-independent pathway interrogation.
- [1] Griffin, R. J., et al. (2005). Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. Journal of Medicinal Chemistry, 48(2), 569-585. View Source
- [2] Ballou, L. M., et al. (2007). Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-α]isoquinolin-4-one. Journal of Biological Chemistry, 282(33), 24463-24470. View Source
